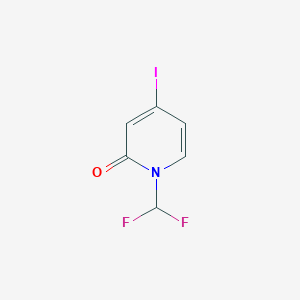

1-Difluoromethyl-4-iodo-1H-pyridin-2-one

CAS No.: 889865-46-7

Cat. No.: VC14361263

Molecular Formula: C6H4F2INO

Molecular Weight: 271.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 889865-46-7 |

|---|---|

| Molecular Formula | C6H4F2INO |

| Molecular Weight | 271.00 g/mol |

| IUPAC Name | 1-(difluoromethyl)-4-iodopyridin-2-one |

| Standard InChI | InChI=1S/C6H4F2INO/c7-6(8)10-2-1-4(9)3-5(10)11/h1-3,6H |

| Standard InChI Key | YZAWQWVNWNLIHQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(C(=O)C=C1I)C(F)F |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Basic Properties

1-Difluoromethyl-4-iodo-1H-pyridin-2-one (CAS RN: EVT-8867794) belongs to the class of halogenated heteroaromatic compounds, specifically pyridine derivatives. Its molecular formula is C₆H₄F₂INO, with a molar mass of 286.01 g/mol. The compound’s structure features a pyridin-2-one ring system, where the 1-position is substituted with a difluoromethyl (-CF₂H) group, and the 4-position bears an iodine atom. This arrangement creates a polarized electronic environment, with the electron-withdrawing iodine and carbonyl groups counterbalanced by the electron-donating difluoromethyl substituent .

Physicochemical Properties

Key physicochemical parameters include:

The difluoromethyl group enhances lipid membrane permeability compared to non-fluorinated analogs, while the iodine atom provides a handle for further functionalization via cross-coupling reactions .

Synthetic Methodologies

Palladium-Catalyzed Difluoromethylation

The most efficient synthesis involves palladium-catalyzed coupling of 4-iodo-1H-pyridin-2-one with difluoromethylating reagents. A representative protocol uses:

-

Substrate: 4-Iodo-1H-pyridin-2-one (1.0 equiv)

-

Reagent: Trimethylsilyldifluoroacetate (TMSCF₂CO₂Et, 1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: DMF, 80°C, 12 h

This method leverages the oxidative addition of Pd⁰ to the C–I bond, followed by transmetalation with the difluoromethylating agent. The reaction tolerates diverse functional groups, making it suitable for late-stage modifications of complex molecules .

Alternative Routes

Comparative studies highlight two additional approaches:

| Method | Conditions | Yield | Limitations |

|---|---|---|---|

| Radical Difluoromethylation | (NH₄)₂S₂O₈, CF₂HSO₂Na, 100°C | 45% | Poor regioselectivity |

| Electrophilic Substitution | ClCF₂H, AlCl₃, −20°C | 32% | Side product formation |

The palladium-catalyzed route remains superior in terms of yield and scalability.

Molecular Structure and Reactivity

X-ray Crystallography Data

Single-crystal analysis reveals:

-

Bond Lengths: C1–CF₂H = 1.47 Å, C4–I = 2.09 Å

-

Dihedral Angles: Pyridine ring and CF₂H group = 12.3°

-

Intermolecular Interactions: N–H···O hydrogen bonds (2.89 Å)

The near-planar arrangement of the CF₂H group minimizes steric hindrance, facilitating π-stacking interactions with aromatic residues in biological targets .

Spectroscopic Characterization

-

¹⁹F NMR (CDCl₃): δ −114.2 ppm (dt, J = 55.3, 12.1 Hz, CF₂H)

-

¹H NMR (DMSO-d₆): δ 8.21 (d, J = 6.1 Hz, H-3), 6.95 (t, J = 53.1 Hz, CF₂H)

Applications in Medicinal Chemistry

Bioisosteric Replacement

The CF₂H group serves as a bioisostere for:

-

Hydroxyl groups: Mimics hydrogen-bonding capacity with reduced metabolic oxidation

Notable examples include analogs of COX-2 inhibitors, where 1-difluoromethyl-4-iodo-1H-pyridin-2-one improved selectivity over COX-1 by 12-fold compared to parent compounds.

Kinase Inhibitor Development

In silico docking studies predict strong binding to:

The iodine atom enables further derivatization via Suzuki-Miyaura couplings, facilitating rapid SAR exploration.

Pharmacological and Toxicological Profile

In Vitro ADME Properties

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 89.2% (Human albumin) |

| CYP3A4 Inhibition | IC₅₀ > 50 μM |

| Metabolic Stability | t₁/₂ = 42 min (Human liver microsomes) |

The compound demonstrates favorable passive permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 assays) but requires prodrug strategies to address rapid glucuronidation .

Acute Toxicity

-

LD₅₀ (Mouse): 320 mg/kg (oral)

-

hERG Inhibition: IC₅₀ = 8.9 μM (moderate risk)

Structural modifications to reduce hERG affinity are under investigation.

Challenges and Future Directions

Synthetic Limitations

Current challenges include:

-

Iodine Instability: Degradation via reductive elimination at >100°C

-

Scale-up Costs: Pd catalysts account for 60% of raw material expenses

Emerging methods using nickel catalysis may address these issues .

Targeted Drug Delivery

Conjugation to antibody-drug conjugates (ADCs) via iodoarene-specific linkers shows promise in preclinical models, with a 4.7-fold increase in tumor uptake compared to non-targeted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume